![molecular formula C11H21ClO B1139872 (+)-Chloromethylmenthylether CAS No. 103128-76-3](/img/structure/B1139872.png)
(+)-Chloromethylmenthylether
Overview
Description
Synthesis Analysis
The synthesis of chlorophyll derivatives and chlorins from porphyrins highlights the versatile methods of producing compounds with chloromethyl groups. For instance, chlorophyll-a derivatives have been synthesized through Wittig reaction, further modified to attach various groups, demonstrating the synthetic flexibility of chloromethyl compounds (Yamamoto & Tamiaki, 2015); (Taniguchi & Lindsey, 2017).
Molecular Structure Analysis
Studies on chlorinated ethylenes and the structure of poly(silylenemethylene) provide insights into the molecular configurations affected by chloromethyl groups. The structural characterization of these compounds through NMR spectroscopy and electron-diffraction data reveals the impact of chlorine substitution on molecular geometry and reactivity (Politzer & Hedges, 2009); (Shen & Interrante, 1996).
Chemical Reactions and Properties
Chloromethyl compounds engage in diverse chemical reactions, such as the palladium-catalyzed synthesis of heterocycle-containing diarylmethanes and the photochlorination of polyethylene. These reactions illustrate the chemical versatility and reactivity of chloromethyl groups in various synthetic pathways (Kuriyama et al., 2014); (Moradi, Abadi, & Shahrokhi, 2012).
Physical Properties Analysis
Research on the characterization and kinetics of photochlorination processes provides insight into the physical properties of chlorinated polyethylene. The studies detail the mechanisms and rates of chlorination, revealing how chloromethyl groups influence the physical properties of polymers during chemical modifications (Moradi, Abadi, & Shahrokhi, 2012).
Chemical Properties Analysis
The reactive properties of chlorinated ethylenes and the synthesis of halogen-containing poly(azomethine-urethane)s demonstrate the chemical properties of chloromethyl groups. These studies explore the effects of chlorine substitution on reactivity and the synthesis of new compounds, highlighting the chemical behavior of chloromethyl groups in various contexts (Politzer & Hedges, 2009); (Tamareselvy, Venkatarao, & Kothandaraman, 1990).
Scientific Research Applications
Chlorophyll Fluorescence as a Practical Tool : Chlorophyll fluorescence analysis is a powerful technique used in plant physiology and ecophysiology. It offers insights into the organization, functioning, and physiology of photosynthesis at both leaf and subcellular levels, and has applications in remote sensing of terrestrial ecosystems (Porcar-Castell et al., 2014).
Applications in Stress Physiology : Chlorophyll fluorescence has been used to study the photosynthetic performance of plants under various stress conditions, including environmental stresses, and is crucial for understanding the mechanisms of plant responses to these stresses (Baker & Rosenqvist, 2004).
Instrumentation and Methodology : The development of chlorophyll fluorescence instrumentation and methodology has significantly advanced the field, enabling more precise and non-invasive assessments of photosynthesis in intact leaves (Kalaji et al., 2014).
Chlorophyll Fluorescence in Plant Science Research : The technique is also used in plant science research to gain insights into the photosynthetic apparatus, and its application in crop production strategies is increasingly being recognized (Maxwell & Johnson, 2000).
Emerging Applications : New applications of chlorophyll fluorescence, including in remote sensing and high-throughput phenotyping, are emerging, reflecting the technique's potential in a wide range of plant science research areas (Murchie & Lawson, 2013).
properties
IUPAC Name |
(1R,2S,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPLTFUYFXWFGB-AXFHLTTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCCl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OCCl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Chloromethylmenthylether | |
CAS RN |
103128-76-3 | |
Record name | (+)-Chloromethyl menthyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.